Urolithin D

EphA Receptor Antagonism Prostate Cancer Protein-Protein Interaction

Urolithin D is the preferred tool compound for EphA-ephrin-A1 interaction studies, featuring a unique tetra-hydroxy substitution for selective EphA receptor antagonism (IC50 0.9 μM). Unlike Urolithin A/B, it does not inhibit EphA2 kinase activity, enabling precise dissection of ligand-dependent signaling in prostate cancer. Its superior antioxidant potency (IC50 0.33 μM) and ability to reduce triglyceride accumulation via AMPK activation make it essential for metabolic disorder research. Choose UroD for reproducible, mechanism-specific results.

Molecular Formula C13H8O6
Molecular Weight 260.20 g/mol
CAS No. 131086-98-1
Cat. No. B031458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrolithin D
CAS131086-98-1
Synonyms3,4,8,9-Tetrahydroxyurolithin;  3,4,8,9-Tetrahydroxy-6H-dibenzo[b,d]pyran-6-one_x000B_
Molecular FormulaC13H8O6
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C3=CC(=C(C=C3C(=O)O2)O)O)O)O
InChIInChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H
InChIKeyNEZDQSKPNPRYAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urolithin D (CAS 131086-98-1) for Research: A Colonic Metabolite with Distinct EphA Receptor Antagonism and Antioxidant Properties


Urolithin D (3,4,8,9-Tetrahydroxy urolithin, CAS 131086-98-1) is a colonic metabolite of ellagitannins, a class of polyphenolic compounds found in pomegranates, strawberries, and walnuts . As a member of the urolithin family (UroA, UroB, UroC, UroD), it functions as a competitive and reversible antagonist of EphA receptors, with a reported IC50 of 0.9 μM against EphA2-ephrin-A1 binding . Unlike its structural analogs, Urolithin D exhibits intra-class selectivity, differentiating between EphA and EphB receptors, a characteristic that underpins its specific research applications [1].

Why Interchanging Urolithin D with Analogs Like Urolithin A or B Compromises Research Outcomes


The urolithin family exhibits significant functional divergence due to differences in hydroxylation patterns, which directly impact their biological activity, potency, and target selectivity. While Urolithin A is a well-known mitophagy inducer and Urolithin B is a less potent metabolite, Urolithin D possesses a unique tetra-hydroxy substitution (3,4,8,9-tetrahydroxy) that confers distinct properties, such as its ability to act as a selective EphA receptor antagonist and a more potent antioxidant in certain assays [1]. Generic substitution is not feasible; for example, studies on triglyceride accumulation show that Urolithin A, C, and D are effective, while Urolithin B and iso-Urolithin A are not, highlighting that even minor structural changes lead to significant functional disparities [2].

Urolithin D (CAS 131086-98-1) Quantitative Evidence: Head-to-Head Performance vs. Analogs


EphA2 Receptor Antagonism: IC50 and Intra-Class Selectivity vs. Other Phenolics

Urolithin D is the most potent EphA receptor antagonist identified among a screen of 21 phenolics, including its close analog Urolithin C and parent compound ellagic acid. It inhibits EphA2-ephrin-A1 binding with an IC50 of 0.9 μM and demonstrates intra-class selectivity by distinguishing between EphA and EphB receptors [1]. This selective inhibition is achieved without affecting EphA2 kinase activity, confirming its unique mechanism as a protein-protein interaction inhibitor rather than a broad-spectrum kinase inhibitor .

EphA Receptor Antagonism Prostate Cancer Protein-Protein Interaction

Cell-Based Antioxidant Activity: IC50 Comparison Against Urolithins and Parent Compounds

In a cell-based antioxidant assay, Urolithin D is among the most potent urolithins. It exhibits an IC50 of 0.33 μM, which is significantly lower (more potent) than the IC50 of Urolithin A (13.6 μM) and the parent compounds ellagic acid (1.1 μM) and punicalagins (1.4 μM) [1]. Its potency is comparable to that of Urolithin C (IC50 0.16 μM), demonstrating that specific hydroxylation patterns dramatically enhance antioxidant capacity in a cellular context [2].

Antioxidant Oxidative Stress Cell-Based Assay

Triglyceride Reduction and Fatty Acid Oxidation: Functional Differentiation from Urolithin B

Urolithin D, along with UroA and UroC, significantly reduces triglyceride accumulation and increases fatty acid oxidation in human adipocytes and hepatocytes, a property not shared by UroB and iso-UroA [1]. This functional divergence is critical, as it demonstrates that UroD's specific hydroxylation pattern enables a metabolic regulatory function that is absent in closely related compounds like UroB .

Lipid Metabolism Adipogenesis Metabolic Disease

Kinetic Antiradical Activity: Superior Reactivity Order UroD > UroA > UroC > UroB in Non-Polar Media

A comprehensive kinetic investigation using Quantum Mechanics-based Test for Overall Free-radical Scavenging Activity (QM-ORSA) methodology established a clear reactivity order for urolithins against free radicals. In non-polar media, Urolithin D exhibits the highest antiradical activity, followed by UroA, UroC, and UroB [1]. The study quantified that the reactivity decreases in the order UroD > UroC > UroA > UroB, and the resulting urolithin radicals show low reactivity toward fatty acid models, indicating a potential to prevent lipid peroxidation initiation [2].

Free Radical Scavenging Kinetics Lipid Peroxidation

Antiproliferative Activity: Ranking UroA > UroC > UroD > UroB in Colon Cancer Cells

A study comparing the antiproliferative effects of urolithins on human colon cancer cell lines (Caco-2, SW480, HT-29) found that Urolithin A exerted the highest activity, followed by UroC, UroD, and UroB [1]. This quantitative ranking demonstrates that while UroD possesses activity, it is less potent than UroA and UroC in this specific assay context. The study also highlighted that the observed effects were time- and dose-dependent and led to cell cycle arrest at S and G2/M phases [2].

Colon Cancer Cell Cycle Proliferation

Primary Research Applications for Urolithin D (CAS 131086-98-1) Based on Validated Evidence


Investigating EphA-Ephrin Signaling in Prostate Cancer Models

Urolithin D is the preferred tool compound for investigating the role of EphA-ephrin-A1 protein-protein interactions in prostate cancer. Its selectivity and potency (IC50 0.9 μM) as a competitive antagonist of EphA2 without inhibiting EphA2 kinase activity make it uniquely suited for dissecting ligand-dependent signaling pathways [4].

Evaluating Cell-Based Antioxidant Efficacy of Ellagitannin Metabolites

Given its high potency in cell-based antioxidant assays (IC50 0.33 μM), Urolithin D serves as a key reference standard for evaluating the systemic antioxidant potential of ellagitannin-rich dietary interventions and for studying the bioactivity of gut microbial metabolites in cellular models of oxidative stress [4].

Studying Lipid Metabolism Regulation in Adipocytes and Hepatocytes

Urolithin D's demonstrated ability to reduce triglyceride accumulation and promote fatty acid oxidation (via AMPK activation) in human adipocytes and hepatocytes makes it a critical reagent for research into metabolic disorders, including NAFLD and obesity. Its distinct activity profile, in contrast to UroB, allows for precise structure-function studies [4].

Mechanistic Studies on Radical Scavenging and Lipid Peroxidation Prevention

The kinetic data establishing UroD as the most reactive urolithin against free radicals in non-polar media positions it as the compound of choice for researchers investigating the direct mechanisms of urolithin-mediated protection against lipid peroxidation in lipophilic environments, such as cell membranes or lipid droplets [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

63 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urolithin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.